Cas no 1807197-36-9 (Methyl 3-bromo-4-methyl-5-nitrophenylacetate)
Methyl 3-bromo-4-methyl-5-nitrophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-4-methyl-5-nitrophenylacetate
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- Inchi: 1S/C10H10BrNO4/c1-6-8(11)3-7(5-10(13)16-2)4-9(6)12(14)15/h3-4H,5H2,1-2H3
- InChI Key: QVFXOUSPYJDGML-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1C)[N+](=O)[O-])CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 279
- XLogP3: 2.6
- Topological Polar Surface Area: 72.1
Methyl 3-bromo-4-methyl-5-nitrophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016130-250mg |
Methyl 3-bromo-4-methyl-5-nitrophenylacetate |
1807197-36-9 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
| Alichem | A013016130-500mg |
Methyl 3-bromo-4-methyl-5-nitrophenylacetate |
1807197-36-9 | 97% | 500mg |
863.90 USD | 2021-05-31 | |
| Alichem | A013016130-1g |
Methyl 3-bromo-4-methyl-5-nitrophenylacetate |
1807197-36-9 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
Methyl 3-bromo-4-methyl-5-nitrophenylacetate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Methyl 3-bromo-4-methyl-5-nitrophenylacetate
Methyl 3-bromo-4-methyl-5-nitrophenylacetate (CAS No. 1807197-36-9): An Overview
Methyl 3-bromo-4-methyl-5-nitrophenylacetate (CAS No. 1807197-36-9) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its bromo, methyl, and nitro functional groups, offers a wide range of applications due to its reactivity and potential for further functionalization.
The chemical structure of Methyl 3-bromo-4-methyl-5-nitrophenylacetate consists of a phenyl ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position. The acetate ester group attached to the phenyl ring provides additional reactivity and functionalization possibilities. This combination of substituents makes it an attractive starting material for various synthetic pathways and chemical transformations.
In recent years, Methyl 3-bromo-4-methyl-5-nitrophenylacetate has been extensively studied for its potential in the synthesis of bioactive molecules and pharmaceutical intermediates. One notable application is in the development of novel anticancer agents. Research published in the Journal of Medicinal Chemistry highlights the use of this compound as a key intermediate in the synthesis of targeted cancer therapies. The bromo and nitro groups provide opportunities for selective substitution reactions, enabling the creation of compounds with enhanced biological activity and reduced toxicity.
Beyond medicinal chemistry, Methyl 3-bromo-4-methyl-5-nitrophenylacetate has also found applications in materials science. Its unique electronic properties make it suitable for use in the synthesis of advanced materials such as conductive polymers and organic semiconductors. Studies in the Journal of Materials Chemistry C have demonstrated the utility of this compound in developing materials with improved electrical conductivity and stability, which are crucial for applications in electronic devices and energy storage systems.
The synthetic versatility of Methyl 3-bromo-4-methyl-5-nitrophenylacetate is further enhanced by its compatibility with various catalytic systems. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions, are particularly effective in generating a diverse array of substituted derivatives. These reactions allow for precise control over the substitution pattern on the phenyl ring, enabling the synthesis of complex molecules with tailored properties.
In addition to its synthetic applications, Methyl 3-bromo-4-methyl-5-nitrophenylacetate has been investigated for its potential as a probe molecule in analytical chemistry. Its distinct spectroscopic properties make it useful for studying reaction mechanisms and monitoring chemical processes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize this compound and its derivatives, providing valuable insights into their structural and dynamic behavior.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Research on the biodegradability and toxicity of Methyl 3-bromo-4-methyl-5-nitrophenylacetate has shown that it exhibits low environmental persistence and minimal toxicity to aquatic organisms. These findings support its use in various industrial processes while minimizing potential ecological risks.
In conclusion, Methyl 3-bromo-4-methyl-5-nitrophenylacetate (CAS No. 1807197-36-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers engaged in organic synthesis, medicinal chemistry, materials science, and analytical chemistry. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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